Heptane-2,3,5-trione

Description

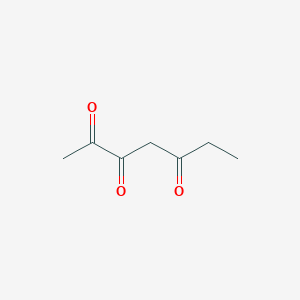

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

heptane-2,3,5-trione |

InChI |

InChI=1S/C7H10O3/c1-3-6(9)4-7(10)5(2)8/h3-4H2,1-2H3 |

InChI Key |

PLNIROICNOROEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C(=O)C |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Heptane 2,3,5 Trione Analogs

Kinetics and Mechanisms of Complex Formation with Metal Ions

Acyclic triketones are effective chelating agents, capable of forming stable complexes with a variety of metal ions. irb.hr Their ability to bind two metal ions in close proximity has driven research into the formation, structure, and properties of their metal complexes. rsc.org The formation of these complexes, which can be either mononuclear (1:1 metal-to-ligand ratio) or binuclear (2:2 ratio), has been a subject of detailed kinetic and mechanistic studies. rsc.orgrsc.org

The reactions of transition metal ions like nickel(II) and cobalt(II) with acyclic triketones proceed through multistep pathways. Kinetic studies distinguish between the reaction with the neutral triketone molecule (H₂L) and its mono-deprotonated anion (HL⁻).

For instance, the kinetics of complex formation between Ni(II) and Co(II) and heptane-2,4,6-trione (H₂hpto), an analog of heptane-2,3,5-trione, were investigated in a 70:30 v/v methanol-water solution. The rate constants for the formation of the 1:1 mono-complex with the neutral ligand (kHL) and the mono-anion (kL) were determined. For Ni²⁺, the rate constants were kHL = 180 dm³ mol⁻¹ s⁻¹ and kL = 4.88 × 10⁴ dm³ mol⁻¹ s⁻¹. For Co²⁺, the reaction was faster, with kHL = 476 dm³ mol⁻¹ s⁻¹ and kL = 1.36 × 10⁶ dm³ mol⁻¹ s⁻¹. rsc.org

Similar studies with 1-phenylhexane-1,3,5-trione (H₂phto) revealed comparable reaction pathways. For Ni²⁺, the rate constants were determined as kHL = 3.48 dm³ mol⁻¹ s⁻¹ and kL = 5.14 × 10⁴ dm³ mol⁻¹ s⁻¹. For Co²⁺, the values were kHL = 0.6 dm³ mol⁻¹ s⁻¹ and kL = 1.26 × 10⁶ dm³ mol⁻¹ s⁻¹. rsc.org The significantly larger rate constant for the reaction with the deprotonated ligand (kL) compared to the neutral ligand (kHL) in both cases indicates that the reaction with the anionic form of the ligand is the dominant pathway for complex formation.

| Ligand | Metal Ion | Rate Constant with Neutral Ligand (kHL) (dm³ mol⁻¹ s⁻¹) | Rate Constant with Anionic Ligand (kL) (dm³ mol⁻¹ s⁻¹) | Source |

| Heptane-2,4,6-trione | Ni(II) | 180 | 4.88 × 10⁴ | rsc.org |

| Heptane-2,4,6-trione | Co(II) | 476 | 1.36 × 10⁶ | rsc.org |

| 1-Phenylhexane-1,3,5-trione | Ni(II) | 3.48 | 5.14 × 10⁴ | rsc.org |

| 1-Phenylhexane-1,3,5-trione | Co(II) | 0.6 | 1.26 × 10⁶ | rsc.org |

In solution, both mononuclear [M(HL)]⁺ and binuclear [M₂(L)₂] complexes are formed. rsc.org The conversion from the 1:1 complex to the 2:2 complex is a key mechanistic step. For heptane-2,4,6-trione, this transformation occurs via a two-stage mechanism. rsc.org Similarly, the reaction with 1-phenylhexane-1,3,5-trione involves the conversion of the 1:1 complex into the 2:2 complex through a two-step process. The first step is second-order with respect to the complex concentration and first-order with respect to the hydroxide-ion concentration, while the second step is first-order in complex concentration. rsc.org

The proposed mechanism suggests that two mononuclear complex units combine, facilitated by a hydroxide (B78521) ion, to form an intermediate which then rearranges to the stable binuclear complex. The rate constants for these conversion steps have been determined for both nickel and cobalt complexes. rsc.orgrsc.org

| Ligand | Metal Ion | Step 1 Rate Constant (k₁) | Step 2 Rate Constant (k₂) | Source |

| Heptane-2,4,6-trione | Ni(II) | 6.1 s⁻¹ | 0.21 s⁻¹ | rsc.org |

| Heptane-2,4,6-trione | Co(II) | 24.6 s⁻¹ | 0.026 s⁻¹ | rsc.org |

| 1-Phenylhexane-1,3,5-trione | Ni(II) | 3.99 × 10⁷ dm³ mol⁻¹ s⁻¹ | 0.34 s⁻¹ | rsc.org |

| 1-Phenylhexane-1,3,5-trione | Co(II) | 3.12 × 10⁷ dm³ mol⁻¹ s⁻¹ | 0.16 s⁻¹ | rsc.org |

Note: The units for the Step 1 rate constant for 1-Phenylhexane-1,3,5-trione reflect the different order of the reaction as described in the source. rsc.org

The reaction environment, particularly the solvent, plays a critical role in the formation of coordination complexes. rsc.org The choice of solvent can influence the coordinating ability of the metal ion and the ligands, potentially leading to different structural outcomes. rsc.org Kinetic studies on CO₂ insertion into metal alkyl bonds, for example, have demonstrated a correlation between the Dimroth–Reichardt parameter (a measure of solvent polarity) and the reaction rate. uit.norsc.org While these studies were not on triketones, they highlight the general principle that solvent polarity can significantly affect reaction kinetics in organometallic chemistry.

The structure of the ligand itself is a primary determinant of reactivity. The strength of the ligand field—the effect of the ligand on the splitting of the metal's d-orbitals—influences the stability and reactivity of the complex. chemijournal.com Strong-field ligands tend to form more stable, less reactive complexes and can slow down ligand exchange rates by increasing the activation energy for ligand dissociation. chemijournal.com In triketones, the nature of the substituents (R₁, R₂, R₃) affects the acidity of the enolic protons and the stability of the resulting chelate rings, thereby influencing the kinetics and thermodynamics of complex formation. researchgate.net

Intramolecular Rearrangements and Tautomeric Equilibria

Acyclic triketones exist as a mixture of tautomers in solution. This keto-enol tautomerism is a fundamental aspect of their chemistry, governing their structure and reactivity. irb.hr

Unlike simple ketones where the keto form is overwhelmingly favored, acyclic triketones exhibit a complex equilibrium involving multiple forms. libretexts.org These include the triketo form (A), two possible monoenol forms (B1, B2), and two dienol forms (C1, C2). irb.hr The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and conjugation. masterorganicchemistry.com

In many β-triketones, strong intramolecular hydrogen bonds in the enol forms provide significant stabilization. irb.hr This is evidenced by the chemical shifts of the hydroxyl protons in NMR spectra. irb.hr Consequently, in solvents of low polarity, the dienol form is often the predominant species at room temperature. irb.hr However, the specific equilibrium composition is highly dependent on the substituents on the triketone backbone. For example, steric repulsion between bulky substituents can destabilize the enol form and favor the triketo tautomer. researchgate.net

The position of the tautomeric equilibrium is highly sensitive to both solvent polarity and temperature. researchgate.net An increase in solvent polarity generally favors the more polar tautomeric forms. core.ac.uk In the case of acyclic triketones, this means that polar solvents shift the equilibrium away from the less polar dienol form (C) towards the more polar monoenol (B) and triketo (A) forms. irb.hr For example, in a study of pentane-1,3,5-trione analogs, the dienol form was predominant in chloroform-d (B32938) (a less polar solvent), while the equilibrium was shifted significantly toward the triketo and monoenol forms in dimethyl sulfoxide-d₆ (a highly polar solvent). irb.hr

Temperature also has a dramatic effect on the equilibrium. Increasing the temperature consistently shifts the balance toward the triketo form. irb.hr In one study, raising the temperature from 20 °C to 140 °C caused a rapid decrease in the percentage of the dienol form and a corresponding increase in the triketo form for several pentane-1,3,5-trione derivatives. irb.hr This shift is attributed to the disruption of the stabilizing intramolecular hydrogen bonds of the enol forms at higher temperatures.

| Compound (Analog of this compound) | Solvent | Temperature (°C) | % Triketo (A) | % Monoenol (B) | % Dienol (C) | Source |

| 1,5-Diphenylpentane-1,3,5-trione | CDCl₃ | 20 | 1.8 | 3.3 | 94.9 | irb.hr |

| 1,5-Diphenylpentane-1,3,5-trione | DMSO-d₆ | 20 | 10.3 | 47.9 | 41.8 | irb.hr |

| 1,5-Diphenylpentane-1,3,5-trione | DMSO-d₆ | 140 | >50 | - | <3.6 | irb.hr |

| 1,5-Bis(4-chlorophenyl)pentane-1,3,5-trione | CDCl₃ | 20 | 4.6 | 7.9 | 87.5 | irb.hr |

| 1,5-Bis(4-methylphenyl)pentane-1,3,5-trione | CDCl₃ | 20 | 0.5 | 0.8 | 98.7 | irb.hr |

Spectroscopic Analysis of Tautomeric Forms (e.g., NMR, IR)

The tautomerism of β-dicarbonyl and related compounds like this compound is a subject of detailed spectroscopic investigation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the different tautomeric forms, primarily the keto and enol forms. researchgate.netresearchgate.net

In β-dicarbonyl systems, the equilibrium between the diketo and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. researchgate.net For instance, in cyclopentane (B165970) tricarbonyl compounds, the enolic proton signals are typically found in the region of τ 2 to -5. scispace.com Specifically, 2-acetylcyclopentane-1,3-diones show signals near τ -5, while 2-acetylindane-1,3-dione gives a signal around τ -3. scispace.com The interconversion between these tautomers can be catalyzed by acids or bases. scispace.com

IR spectroscopy provides complementary information. The enol form of β-diketones is characterized by strong absorption bands in the 1580-1630 cm⁻¹ region, which are attributed to the conjugated chelate system, instead of distinct carbonyl stretching bands. researchgate.net The O-H stretching band of the enol is often shifted to as low as 2200 cm⁻¹. researchgate.net In some cases, such as with enols derived from five-membered rings, two bands can be observed in the 1600 cm⁻¹ region, separated by 30-40 cm⁻¹, which can be interpreted in terms of two coexisting internal tautomers. scispace.com

Studies on various triketones, which are structurally related to this compound, have shown that the keto-enol equilibrium is sensitive to solvent and temperature. researchgate.netirb.hr For example, in solvents with low polarity, the dienol form is often predominant at room temperature. irb.hr However, increasing the temperature or using more polar solvents can shift the equilibrium towards the triketo form. irb.hr

A study of several β-triketones using NMR spectroscopy revealed the existence of two slow and two fast enolization processes in solution. irb.hr The chemical shifts in the ¹H NMR spectra can be used to determine the relative amounts of the different tautomers. For example, in a study of acyldipivaloylmethanes, the absence of signals corresponding to diketoenol tautomers in various solvents indicated the predominance of the triketo form. researchgate.net

The following table summarizes typical spectroscopic data for tautomeric forms in related β-dicarbonyl and tricarbonyl compounds.

| Compound Class | Spectroscopic Technique | Key Observations | Reference |

| β-Diketones | ¹H NMR | Distinct signals for keto and enol forms due to slow equilibrium. Enolic proton signal is characteristic. | researchgate.net |

| Cyclopentane Tricarbonyls | ¹H NMR | Enolic proton signals observed between τ 2 and -5. | scispace.com |

| β-Diketones | IR | Strong absorption for conjugated chelate system at 1580-1630 cm⁻¹. Shifted O-H stretch around 2200 cm⁻¹. | researchgate.net |

| Enols from 5-membered rings | IR | Two bands in the 1600 cm⁻¹ region, suggesting concurrent internal tautomers. | scispace.com |

| β-Triketones | ¹H NMR | Equilibrium shifts towards triketo form with increasing temperature and solvent polarity. | irb.hr |

Intramolecular Hydrogen Bonding Effects on Tautomeric Stability

The strength of this intramolecular hydrogen bond is surprisingly strong, even though it may not be linear or centered. researchgate.net This strong hydrogen bond is a key feature of the enol forms and is coupled to the delocalized π-system of the chelate ring. researchgate.net The stability of the enol form is more pronounced in the absence of competing interactions with the solvent. rsc.org Consequently, the keto-enol equilibrium is highly sensitive to the solvent environment. rsc.org In apolar or polar aprotic solvents, the proportion of the enol form is generally much higher than in polar protic solvents like water or alcohols, which can form intermolecular hydrogen bonds with the solute. rsc.org

In β-triketones, the presence of multiple carbonyl groups allows for the formation of different enolic and dienolic structures, each with its own intramolecular hydrogen bonding patterns. The relative stability of these tautomers is influenced by the specific arrangement of these hydrogen bonds. Theoretical and experimental studies on β-diketones have shown that substituents can also affect the strength of the intramolecular hydrogen bond. For instance, phenyl and t-butyl groups in the β-position can increase the hydrogen bond strength, while a trifluoromethyl (CF₃) group can decrease it. orgchemres.org

The stability of the enol form is also evident in the solid state. For example, in acyldipivaloylmethanes, while the triketo tautomer is predominant, slow deuteration in CD₃OD suggests the presence of a minute amount of the enol form, highlighting the subtle balance of factors governing tautomeric preference. researchgate.net

Advanced Reaction Mechanisms for Heptane-Derived Structures

Radical Cascade Cyclization Processes

Radical cascade cyclizations are powerful synthetic strategies for the construction of complex cyclic and polycyclic molecules from acyclic precursors in a single operation. thieme-connect.comrsc.org These reactions often proceed through a series of intramolecular radical additions to unsaturated bonds.

In the context of heptane-derived structures, tandem radical cyclizations of acyclic iodides have been shown to produce bicyclo[2.2.1]heptane derivatives in good yields. thieme-connect.com This particular cascade involves two sequential 5-exo-cyclizations mediated by a radical. thieme-connect.com The process allows for the formation of two fused rings and a stereogenic center in one step. thieme-connect.com

More broadly, 1,6-enynes are effective radical acceptors that can undergo domino reactions to form multiple bonds. rsc.org For example, N-aryl-N-(3-arylpropioloyl)methacrylamide, a 1,6-enyne derivative, has been used in an iodide-catalyzed radical cascade reaction to synthesize functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org Similarly, a metal-free radical cascade cyclization of aza-1,6-enynes using iodine and tert-butyl hydroperoxide (TBHP) can produce azabicyclo[4.1.0]heptane-2,4,5-trione derivatives. rsc.org

Computational studies have been employed to understand the mechanisms and stereochemical outcomes of these radical cyclizations, for instance, in the synthesis of exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives. researchgate.net

| Reactant Type | Reaction Conditions | Product | Reference |

| Acyclic Iodides | Radical-mediated | Bicyclo[2.2.1]heptane derivatives | thieme-connect.com |

| N-aryl-N-(3-arylpropioloyl)methacrylamide | Iodide-catalyzed | Azabicyclo[4.1.0]heptane-2,4,5-triones | rsc.org |

| Aza-1,6-enynes | I₂, TBHP | Azabicyclo[4.1.0]heptane-2,4,5-trione derivatives | rsc.org |

Cycloaddition Reactions in Bicyclic Heptane (B126788) Systems

Cycloaddition reactions are fundamental transformations for the construction of cyclic systems, including bicyclic heptane structures. The bicyclo[3.2.0]heptane scaffold, for instance, is a common motif in bioactive molecules and can be accessed through intramolecular [2+2] cycloaddition reactions, often catalyzed by transition metals. rsc.org

Another important bicyclic system is the bicyclo[3.1.1]heptane framework, which can serve as a bioisostere for meta-substituted arenes. nih.gov A photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. nih.gov Furthermore, (3+3) cycloadditions of bicyclobutanes represent an atom-economical method to access bicyclo[3.1.1]heptane derivatives. researchgate.netthieme-connect.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and can be applied to the synthesis of bicyclo[2.2.1]heptane derivatives. acs.org A sequential Diels-Alder reaction followed by a rearrangement has been developed to produce a variety of functionalized bicyclo[2.2.1]heptanes. acs.org The enantioselective construction of these systems can be achieved in a one-pot domino sequence using a chiral Lewis acid catalyst. acs.org

| Reaction Type | Reactants | Product | Reference |

| Intramolecular [2+2] Cycloaddition | - | Bicyclo[3.2.0]heptane derivatives | rsc.org |

| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes and cyclopropylamines | Trisubstituted bicyclo[3.1.1]heptanes | nih.gov |

| (3+3) Cycloaddition | Bicyclobutanes | Bicyclo[3.1.1]heptane derivatives | researchgate.netthieme-connect.com |

| Sequential Diels-Alder/Rearrangement | 1,3-Butadienes and unsaturated aldehydes | Functionalized bicyclo[2.2.1]heptanes | acs.org |

Computational and Theoretical Investigations of Heptane 2,3,5 Trione

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate molecular geometry, stability, and electronic configuration.

Application of Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. A DFT approach, utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the first step in characterizing Heptane-2,3,5-trione. The primary outputs of such calculations would be the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and would provide thermodynamic data such as the enthalpy of formation and Gibbs free energy, offering insights into the molecule's stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311+G(d,p)) No experimental or calculated data is currently available in the public domain. This table serves as a template for future research findings.

| Parameter | Calculated Value |

|---|---|

| C2=O2 Bond Length (Å) | Data Not Available |

| C3=O3 Bond Length (Å) | Data Not Available |

| C5=O5 Bond Length (Å) | Data Not Available |

| C2-C3 Bond Length (Å) | Data Not Available |

| C3-C4 Bond Length (Å) | Data Not Available |

| C4-C5 Bond Length (Å) | Data Not Available |

| C2-C3-C4 Bond Angle (°) | Data Not Available |

| C3-C4-C5 Bond Angle (°) | Data Not Available |

High-Level Ab Initio Methods for Electronic Configuration

To obtain a more precise understanding of the electronic configuration, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods provide a more accurate description of electron correlation effects, which can be significant in molecules with multiple carbonyl groups. These calculations would refine the understanding of the electronic ground state and excited states of this compound.

Analysis of Frontier Molecular Orbitals and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. For this compound, the analysis of its frontier molecular orbitals would identify the most likely sites for nucleophilic and electrophilic attack, providing predictions about its chemical behavior in reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table illustrates the type of data that would be generated from such a study; the values are hypothetical.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Molecular Dynamics Simulations and Conformational Analysis

While electronic structure calculations provide information about a static molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility.

Exploration of Conformational Landscapes and Energy Minima

This compound possesses several single bonds around which rotation can occur, leading to various conformers. A systematic conformational search, followed by geometry optimization of the identified conformers, would reveal the potential energy landscape of the molecule. This analysis would identify the lowest energy conformers (global minima) and other stable conformers (local minima), along with the energy barriers for interconversion between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Simulation of Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations using explicit or implicit solvent models could be performed to understand how different solvents affect the conformational preferences and dynamics of this compound. For instance, in a polar solvent, conformers with a larger dipole moment might be stabilized. These simulations would provide a more realistic picture of the molecule's behavior in solution.

Quantum Chemical Approaches to Tautomeric Preferences

Quantum chemical calculations are a powerful tool for investigating the relative stabilities of different tautomers and the energetic profiles of their interconversion. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into the electronic structure and energy landscape of molecules.

Computational Insights into Intramolecular Proton Transfer

Intramolecular proton transfer is the fundamental process underlying tautomerization. Computational chemistry offers valuable insights into the mechanism of this process. By analyzing the transition state geometry, researchers can understand the specific atoms involved in the proton transfer and the structural changes that occur during the reaction.

Furthermore, computational methods can elucidate the role of intramolecular hydrogen bonding in stabilizing certain tautomers and facilitating the proton transfer process. The electronic properties of the transition state can also be analyzed to characterize the nature of the proton transfer event.

In the absence of specific research on this compound, a detailed discussion of its intramolecular proton transfer mechanisms is not possible.

Coordination Chemistry of Heptane 2,3,5 Trione As a Ligand

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with triketone ligands is influenced by factors such as the stoichiometry of the reactants, reaction conditions, and the nature of the metal ion. These ligands can coordinate to metal ions in a variety of ways, leading to complexes with different nuclearities and geometries.

Heptane-2,3,5-trione, like its isomer heptane-2,4,6-trione, can form both mononuclear and polynuclear metal chelates. The formation of these complexes is often achieved through the reaction of the triketone with a metal salt in a suitable solvent.

Mononuclear Complexes: Mononuclear complexes are typically formed when the triketone acts as a bidentate ligand, coordinating to a single metal center through two of its oxygen atoms. For instance, in a 1:2 metal-to-ligand ratio, a mononuclear complex of the type M(HL)₂ can be formed, where HL represents the singly deprotonated triketone. The synthesis of such complexes often involves carefully controlling the reaction stoichiometry and pH to prevent the formation of polynuclear species. For example, the reaction of a triketone with a metal acetate (B1210297) in ethanol (B145695) can yield mononuclear complexes. researchgate.net

Polynuclear Complexes: The presence of a third carbonyl group allows for the formation of polynuclear, or binuclear, complexes where two metal ions are bridged by the triketone ligand. In these complexes, the triketone is typically doubly deprotonated and acts as a bis-bidentate ligand, chelating to two different metal centers. The synthesis of binuclear chelates, such as Cu₂(L)₂, often involves reacting the triketone with a metal salt, like cupric acetate, in a 1:1 molar ratio. oup.com The formation of these polynuclear structures is a key feature of triketone chemistry and has been a subject of interest for studying magnetic interactions between adjacent metal centers. researchgate.netshodhsagar.com

The following table summarizes representative synthetic procedures for mononuclear and binuclear copper(II) chelates with the related heptane-2,4,6-trione, which illustrate the general approaches applicable to this compound.

| Complex Type | General Synthetic Procedure | Reactant Ratio (Ligand:Metal) |

| Mononuclear Cu(HL)₂ | Reaction of the triketone with cupric acetate in a suitable solvent at controlled temperature. | 2:1 |

| Binuclear Cu₂(L)₂ | Reaction of the triketone with cupric acetate, often in a mixed solvent system like methanol-water, followed by recrystallization. | 1:1 |

This table is based on synthetic principles for the isomeric heptane-2,4,6-trione and is expected to be applicable to this compound.

The design of multidentate ligands based on the triketone framework is guided by the desire to create specific coordination environments and to control the nuclearity and properties of the resulting metal complexes. The ability of 1,3,5-triketones to act as compartmental ligands, providing distinct coordination sites for two different metal ions, is a significant aspect of their design. researchgate.net

Key principles in the design of triketone-based ligands include:

Modification of Terminal Groups: Altering the substituents at the ends of the triketone chain can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and structure of the metal complexes.

Formation of Schiff Bases: Condensation of the triketone with diamines can lead to the formation of acyclic or macrocyclic Schiff base ligands. These ligands often exhibit enhanced stability and can enforce specific coordination geometries on the metal centers. researchgate.net For example, the reaction of a triketone with a diamine can create a ligand with two separate coordination compartments, allowing for the synthesis of heterobinuclear complexes.

Control of Nuclearity: The choice of reaction conditions and the specific structure of the triketone ligand can be used to favor the formation of either mononuclear or polynuclear complexes. For instance, bulky substituents on the triketone may sterically hinder the formation of binuclear species. oup.com

In mononuclear complexes of the type M(HL)₂, where the ligand is bidentate, different isomers are possible depending on the arrangement of the ligands around the metal center. For octahedral complexes, this can lead to cis and trans isomers.

For binuclear complexes, the stereochemistry is largely dictated by the bridging nature of the triketonate ligand. The two metal ions are held in close proximity, and the planarity of the bridging ligand system is a dominant feature. The coordination geometry around each metal ion can be further influenced by the presence of additional ancillary ligands, such as pyridine, which can lead to square pyramidal or other five-coordinate geometries. oup.com The relative orientation of the two metal centers and the planarity of the bridging structure are key stereochemical aspects that have been investigated through techniques like X-ray crystallography for related triketonate complexes. researchgate.net

Reactivity and Stability of Triketone Metal Complexes

The reactivity and stability of metal complexes derived from this compound are crucial for understanding their behavior in solution and their potential applications. Kinetic and thermodynamic studies, primarily on analogous triketone systems, provide insight into the mechanisms of complex formation and dissociation, as well as the factors that influence their stability.

Kinetic studies on the formation of metal-triketone complexes reveal that the reaction mechanism is often dependent on the pH of the solution. The triketone can exist in its neutral (H₂L), monoanionic (HL⁻), or dianionic (L²⁻) form, each exhibiting different reactivity towards metal ions.

The formation of a 1:1 complex between a metal ion (M²⁺) and a triketone typically proceeds through pathways involving both the neutral and monoanionic forms of the ligand. rsc.org For instance, the reaction of Ni(II) and Co(II) with heptane-2,4,6-trione has been shown to involve both the H₂L and HL⁻ species. researchgate.net The rate constants for the reaction with the monoanionic form are generally much higher than those for the neutral form, as expected from the increased nucleophilicity of the anion. rsc.org

The general mechanism for the formation of the 1:1 complex can be summarized by the following pathways:

M²⁺ + H₂L → [M(HL)]⁺ + H⁺

M²⁺ + HL⁻ → [M(HL)]⁺

The dissociation of these complexes is often acid-catalyzed, where the rate of dissociation increases with increasing hydrogen ion concentration. researchgate.net

The formation of binuclear (2:2) complexes from mononuclear (1:1) species has also been studied kinetically. This transformation can be a multi-step process, with the initial step often being second-order with respect to the mononuclear complex concentration and dependent on the hydroxide (B78521) ion concentration. rsc.org

The table below presents kinetic data for the formation of 1:1 complexes of Ni(II) and Co(II) with 1-phenylhexane-1,3,5-trione, a related triketone, which illustrates the typical magnitudes of the rate constants involved.

| Metal Ion | Rate Constant with H₂L (k₁) (dm³ mol⁻¹ s⁻¹) | Rate Constant with HL⁻ (k₂) (dm³ mol⁻¹ s⁻¹) |

| Ni(II) | 3.48 | 5.14 x 10⁴ |

| Co(II) | 0.6 | 1.26 x 10⁶ |

Data from Hynes and Walsh (1986) for 1-phenylhexane-1,3,5-trione in methanol-water. rsc.org

The properties of triketone metal complexes, including their stability, are significantly influenced by the nature of the central metal ion and any substitutions on the ligand backbone.

Influence of the Metal Ion: The stability of metal-triketone complexes generally follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.net This trend is related to the decrease in ionic radius and the increase in crystal field stabilization energy across the series. The charge and size of the metal ion are primary factors; smaller, more highly charged metal ions tend to form more stable complexes due to stronger electrostatic interactions. shodhsagar.comsolubilityofthings.com For example, Fe³⁺ forms more stable complexes than Fe²⁺. solubilityofthings.com

Influence of Ligand Substitution: Modifications to the triketone ligand can have a profound effect on the properties of the resulting complexes.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the ligand can alter the basicity of the coordinating oxygen atoms, thereby affecting the stability of the metal-ligand bond.

Steric Effects: Bulky substituents on the ligand can influence the coordination geometry and may favor the formation of mononuclear over polynuclear complexes. oup.com Steric hindrance can also affect the rate of ligand substitution reactions. chemguide.co.uk

Ancillary Ligands: In ligand substitution reactions, where a coordinated ligand is replaced by another, the nature of both the entering and leaving groups is important. The rates of these reactions can be controlled by the kinetic inertness or lability of the metal center. For instance, Co(III) complexes are generally kinetically inert and undergo ligand substitution much more slowly than the more labile Co(II) complexes. researchgate.net The trans effect, particularly in square planar complexes, describes how certain ligands can increase the rate of substitution of the ligand positioned trans to them. libretexts.org

The stability and reactivity of these complexes can be fine-tuned by a combination of these electronic and steric factors, allowing for the rational design of complexes with specific desired properties.

Spectroscopic Characterization of Coordination Compounds

No published data is available for the spectroscopic characterization of coordination compounds of this compound.

Enzymatic and Biocatalytic Transformations of Triketones

Enzyme-Catalyzed C-C Bond Cleavage in Beta-Diketones and Triketones

The cleavage of carbon-carbon bonds in β-diketone and triketone structures is a biochemically challenging yet significant process found in metabolism, bioremediation, and preparative biocatalysis. nih.govnih.gov Enzymes that catalyze these reactions must first activate the stable C-C bond before cleavage can occur. eltislab.com

Several types of hydrolases capable of cleaving C-C bonds in β-diketone functionalities have been identified and characterized. nih.govnih.gov These enzymes exhibit diverse mechanisms and substrate specificities. While specific studies on heptane-2,3,5-trione are limited, the broader class of β-diketone hydrolases provides a framework for understanding potential enzymatic activity on this substrate.

One notable class is the serine-triad hydrolases. An example is the oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp., which cleaves nonane-4,6-dione. nih.govnih.gov Another important group belongs to the crotonase superfamily, which typically acts on acyl-CoA thioesters. acs.org However, some members, like 6-oxocamphor hydrolase (OCH), can cleave non-enolizable cyclic β-diketones without a CoA cofactor. nih.govacs.orgresearchgate.net OCH from Rhodococcus sp. catalyzes the desymmetrization of bicyclic diketones to produce chiral cyclic oxo acids. nih.govacs.org Similarly, a β-diketone hydrolase (ABDH) from the cyanobacterium Anabaena sp. PCC 7120, also a member of the crotonase superfamily, shows activity on bicyclic diketones. acs.orgresearchgate.net

In the context of triketones, a hydrolase from Pseudomonas sp. AT3, involved in atropine (B194438) degradation, has been shown to act regiospecifically on cycloheptane-1,3,5-trione. nih.gov This enzyme selectively cleaves one β-diketone moiety to yield a β-diketo acid, which is then further processed by another hydrolase. nih.gov

| Enzyme | Source Organism | Substrate(s) | Products | Reference |

|---|---|---|---|---|

| Oxidized Poly(vinyl alcohol) Hydrolase (OPH) | Pseudomonas sp. strain VM15C | Nonane-4,6-dione | Butyrate and Pentan-2-one | nih.govnih.gov |

| 6-Oxocamphor Hydrolase (OCH) | Rhodococcus sp. | Bicyclic β-diketones (e.g., 6-oxocamphor) | Chiral cyclic oxo acids | nih.govnih.govresearchgate.net |

| β-Diketone Hydrolase (CDH) | Pseudomonas sp. | Cyclohexane-1,3-dione | 5-oxohexanoate | nih.gov |

| β-Diketone Hydrolase | Pseudomonas sp. AT3 | Cycloheptane-1,3,5-trione | β-diketo acid intermediate | nih.gov |

| Anabaena β-Diketone Hydrolase (ABDH) | Anabaena sp. PCC 7120 | Bicyclo[2.2.2]octane-2,6-dione | (S)-3-oxocyclohexyl]acetic acid | acs.orgresearchgate.net |

The mechanisms for enzymatic C-C bond cleavage in β-dicarbonyl compounds are diverse. nih.govnih.gov Four distinct enzymatic strategies have been identified:

Serine-Triad Hydrolases : Enzymes like OPH utilize a classic catalytic triad (B1167595) (serine-histidine-aspartate) for hydrolysis. nih.gov The reaction likely proceeds through the formation of an acyl-enzyme intermediate. eltislab.com

Metallo-Hydrolases : Fumarylacetoacetate hydrolase (FAH), involved in tyrosine metabolism, employs a divalent metal ion (Ca²⁺) and a His/Asp dyad to activate a water molecule, which then attacks a carbonyl carbon. nih.gov This mechanism does not involve a covalent enzyme intermediate. nih.gov

Crotonase Superfamily Hydrolases : Enzymes such as 6-oxocamphor hydrolase (OCH) and Anabaena β-diketone hydrolase (ABDH) use a catalytic His/Asp dyad to activate a water molecule for nucleophilic attack, similar to FAH, but without the requirement for a metal cofactor. nih.govacs.org These enzymes often achieve desymmetrization of symmetrical substrates. nih.gov

Dioxygenases : Some enzymes, like diketone-cleaving enzyme (Dke1) from Acinetobacter johnsonii, use molecular oxygen to cleave the C-C bond in a dioxygenase reaction, transforming acetylacetone (B45752) into methylglyoxal (B44143) and acetate (B1210297). nih.govnih.gov

For hydrolases, the catalytic process often involves activating the substrate. In many cases, this is achieved through an enzyme-catalyzed enol-keto tautomerization of the substrate, which primes the C-C bond for cleavage. eltislab.com

Asymmetric Biocatalysis for Triketone Functionalization

Biocatalysis offers powerful tools for the selective functionalization of complex molecules like triketones, where multiple reactive sites pose a challenge for traditional chemical methods. researchgate.netresearchgate.net Enzymes can exhibit high regio- and stereoselectivity, avoiding the need for cumbersome protection and deprotection steps. researchgate.netresearchgate.net

The presence of multiple ketone groups in a triketone allows for highly specific enzymatic modifications. ω-Transaminases (ω-TAs) have proven particularly effective in the regioselective monoamination of di- and triketones. nih.govalmacgroup.com This selectivity allows for the differentiation between chemically similar carbonyl groups within the same molecule. researchgate.netresearchgate.net

A notable example is the work by the Kroutil group, who demonstrated the first asymmetric amination of a triketone using transaminases. researchgate.net In their synthesis of the pyrrolizidine (B1209537) alkaloid xenovenine, they employed enantiocomplementary ω-transaminases from Arthrobacter to perform a highly regioselective monoamination of a triketone precursor. researchgate.netacs.org The enzymatic amination occurred at a specific ketone, and the resulting amine underwent spontaneous cyclization to form a chiral imine, which served as a key intermediate. researchgate.net This strategy highlights the power of biocatalysis to control reactivity in polycarbonyl compounds. researchgate.netresearchgate.net

ω-Transaminases are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govnih.gov Their application in industry is growing due to their broad substrate scope, high enantioselectivity, and the ability to operate under mild conditions. nih.govalmacgroup.com

The challenge in using transaminases often lies in overcoming unfavorable reaction equilibria. researchgate.net Strategies to address this include using sacrificial amine donors that are converted into easily removable byproducts (e.g., isopropylamine (B41738) to acetone) or coupling the reaction with a subsequent, irreversible step, such as the intramolecular cyclization seen in the xenovenine synthesis. researchgate.netresearchgate.net

Beyond transaminases, other biocatalysts like ketoreductases (KREDs) from type II polyketide synthases can perform regio- and stereoselective reductions of ketone groups within a polyketide chain, as seen in actinorhodin (B73869) biosynthesis. chemrxiv.org While not acting on a free triketone, this demonstrates the principle of selective enzymatic modification of polycarbonyl structures. chemrxiv.org

| Enzyme Class | Example Application | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Synthesis of Xenovenine | Asymmetric monoamination of a triketone | High regio- and stereoselectivity | researchgate.netacs.org |

| ω-Transaminase (ω-TA) | Synthesis of Dihydropinidine | Regioselective amination of a diketone | High regioselectivity | researchgate.netnih.gov |

| Ketoreductase (KR) | Actinorhodin Biosynthesis | Regio- and stereoselective reduction of a polyketide intermediate | High regio- and stereoselectivity | chemrxiv.org |

Potential Biosynthetic Pathways (Speculative for this compound)

While a specific biosynthetic pathway for this compound has not been definitively elucidated, its structure as a linear triketone strongly suggests it is a polyketide. Polyketides are a large class of secondary metabolites synthesized by multifunctional enzymes called polyketide synthases (PKSs). researchgate.netmdpi.com The biosynthesis involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA. researchgate.net

This compound is structurally related to heptane-2,4,6-trione, which has been identified as a substrate in the biosynthesis of bromoform (B151600) in the red alga Asparagopsis taxiformis. igem.org This suggests that similar pathways could produce related triketones.

A plausible speculative pathway for this compound would involve an iterative Type I or Type II PKS. The synthesis would likely begin with an acetyl-CoA starter unit. This would be followed by two successive Claisen condensations with malonyl-CoA as the extender unit. The growing polyketide chain remains tethered to an acyl carrier protein (ACP) domain of the PKS during synthesis. rsc.orgpnas.org

The linear poly-β-keto chain, a tetraketide in this case, would be (thio)ester-linked to the PKS. Following its formation, the chain would need to be released from the PKS enzyme, a step typically catalyzed by a thioesterase (TE) domain, which hydrolyzes the bond to the ACP. mdpi.com The resulting β-keto acid would be unstable and likely decarboxylate to yield a triketone. The specific pattern of ketoreduction, dehydration, and other modifications, or the lack thereof, determines the final structure. For this compound, the PKS would need to catalyze the condensations without any reductive steps (ketoreduction, dehydration, enoylreduction) on the growing chain. The final release and decarboxylation would yield the target molecule.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Heptane 2,3,5 Trione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like heptane-2,3,5-trione. researchgate.net It provides granular information about the chemical environment of individual protons and carbon atoms, which is crucial for assigning the structure and studying the dynamic processes such as keto-enol tautomerism. researchgate.netirb.hr

The ¹H and ¹³C NMR spectra of this compound are instrumental in confirming its carbon framework and investigating the equilibrium between its different tautomeric forms. rsc.orgrsc.org As a β-dicarbonyl compound, this compound can exist in keto and enol forms. The presence of multiple tautomers is observable in NMR spectra, where distinct signals appear for the nuclei in each form. semanticscholar.orgmdpi.com

The keto-enol tautomerism in β-dicarbonyl compounds is a well-studied phenomenon where the equilibrium can be influenced by solvent polarity and temperature. irb.hrsemanticscholar.org In solution, this compound can exist as a mixture of the triketo form and various enol forms. The percentage of each tautomer can be determined by integrating the corresponding signals in the ¹H NMR spectrum. irb.hrrsc.org For instance, in solvents of low polarity, the dienol form is often predominant. irb.hr

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For example, the proton of the enolic hydroxyl group typically appears as a broad signal at a downfield chemical shift, often in the range of 10-16 ppm, due to intramolecular hydrogen bonding. semanticscholar.org The chemical shifts of the carbon atoms also provide valuable information; for example, carbonyl carbons in the keto form resonate at a significantly different frequency compared to the olefinic carbons in the enol form. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Tautomeric Forms of β-Dicarbonyl Compounds

| Tautomeric Form | Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Keto | α-CH₂ | 2.0 - 2.5 | 30 - 50 |

| Keto | C=O | - | 190 - 220 |

| Enol | =C-H | 5.0 - 6.0 | 90 - 110 |

| Enol | Enolic OH | 10 - 16 | - |

| Enol | C-OH | - | 160 - 180 |

Note: The exact chemical shifts for this compound will depend on the solvent, concentration, and temperature.

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are essential for establishing the connectivity between atoms, which is crucial for unambiguously assembling the molecular structure. emerypharma.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons and piecing together spin systems within the this compound molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduwikipedia.org Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for the direct assignment of carbon signals based on the more easily assigned proton spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is used to identify longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduipb.pt This technique is particularly powerful for connecting different spin systems identified by COSY and for assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. emerypharma.comresearchgate.net

Table 2: Application of 2D NMR Techniques for this compound

| 2D NMR Technique | Type of Correlation | Information Gained |

| COSY | ¹H-¹H | Identifies neighboring protons, establishing spin systems. |

| HSQC | ¹H-¹³C (one-bond) | Connects protons to their directly attached carbons. |

| HMBC | ¹H-¹³C (multiple-bond) | Establishes connectivity between different parts of the molecule and helps assign quaternary carbons. |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of this compound (C₇H₁₀O₃). The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. The monoisotopic mass of this compound is calculated to be 142.062994 Da. nih.govguidechem.com

Hyphenated techniques, which combine a separation method with mass spectrometry, are essential for analyzing complex mixtures and confirming the purity and identity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column. epa.gov This allows for both the identification of this compound and the assessment of its purity by detecting any volatile impurities. eurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC-MS. lcms.czdutscher.com The liquid chromatograph separates the components of a sample in the liquid phase, which are then introduced into the mass spectrometer. rsc.org LC-MS is particularly useful for analyzing the tautomeric forms of this compound, as the separation conditions can sometimes be optimized to separate the different tautomers. rsc.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is used to study the fragmentation pathways of ions. unt.edu In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. researchgate.net The resulting fragmentation pattern provides valuable structural information, as the way a molecule breaks apart is characteristic of its structure. unizar.eslibretexts.org This analysis can help to confirm the connectivity of the atoms within the this compound molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Detailed experimental or computational data regarding the infrared (IR) and Raman spectra of this compound are not available in the reviewed scientific literature. While general characteristic absorption bands for ketones and C-H bonds can be predicted, specific data tables and in-depth research findings for this particular compound have not been published. For instance, information on related compounds like heptane-2,4,6-trione and its derivatives in complex formations has been reported, but this does not directly apply to the vibrational modes of this compound. rsc.orgresearchgate.netnih.govosti.gov

X-ray Crystallography for Solid-State Structural Determination

There are no published studies reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. While the crystal structures of derivatives of the isomeric heptane-2,4,6-trione have been determined, this information cannot be extrapolated to define the solid-state structure of this compound. rsc.orgresearchgate.netnih.govosti.gov

Emerging Research Directions and Unexplored Avenues for Heptane 2,3,5 Trione

Photochemical Transformations and Photoreactivity

The photochemical behavior of triketones is a rich field of study, suggesting that heptane-2,3,5-trione could exhibit complex and useful photoreactivity. The photochemistry of vicinal (1,2,3-) triketones, for instance, shares similarities with that of simpler monoketones, often involving a triplet excited state with nπ* character. scielo.br Research on compounds like 1,2,3-indanetrione shows that upon irradiation, these molecules can react with electron donors to form anion radicals or abstract hydrogen from donor molecules to create ketyl radicals. scielo.br

When irradiated in the presence of alkenes, vicinal triketones can undergo various reactions, including photocycloaddition to form oxetanes. scielo.brrsc.org The efficiency and pathway of these reactions are heavily influenced by electronic and steric factors. scielo.br For example, electron-rich olefins tend to react readily, while those with electron-withdrawing groups may not react at all. scielo.br The photolysis of natural β-triketones, which are used as herbicides, is also an area of active investigation, as their degradation in the environment is often driven by direct and indirect photochemical processes. researchgate.netresearchgate.net The specific arrangement of the three carbonyl groups in this compound provides multiple sites for photochemical reactions, making its photoreactivity a compelling avenue for future exploration.

Table 1: Potential Photochemical Reactions of this compound based on Analogous Compounds

| Reaction Type | Reactant(s) | Potential Product(s) | Influencing Factors |

| Hydrogen Abstraction | Hydrogen-donor solvent (e.g., isopropanol) | Ketyl radical intermediates | Nature of the solvent |

| Photocycloaddition | Alkenes (e.g., 2,3-dimethyl-2-butene) | Oxetanes, Dioxenes | Electronic and steric properties of the alkene |

| Photoisomerization | --- | Isomeric forms of the enol tautomer | Solvent polarity |

| Photo-induced Electron Transfer | Electron-donor molecules | Anion radical of the triketone | Redox potential of the donor |

Applications in Materials Science and Polymer Chemistry

A significant and rapidly developing application for β-triketones is in the field of materials science, particularly in the synthesis of next-generation polymers. researchgate.net β-Triketones are crucial monomers for creating polydiketoenamines (PDKs), a class of polymers known for their recyclability and reconfigurability. google.comunibo.it The synthesis involves the spontaneous condensation reaction between a triketone and an amine, which forms a dynamic covalent bond known as a diketoenamine, releasing only water as a byproduct. x-mol.netacs.orgnih.gov

This chemistry allows for the creation of high-performance polymer networks that can be easily depolymerized back to their original, pure monomers by simple treatment with acid. unibo.itescholarship.orglbl.gov This "closed-loop" lifecycle is a major advance towards a circular economy for plastics. unibo.itescholarship.org The properties of PDKs can be tuned by varying the structure of the triketone and amine monomers. escholarship.org Given that this compound is a β-triketone, it represents an unexplored building block for the synthesis of novel PDKs with potentially unique thermal and mechanical properties. Research in this area could involve synthesizing PDKs from this compound and various polyamines and characterizing the resulting materials for their performance and recyclability.

Table 2: Advantages of β-Triketones in Polymer Chemistry

| Feature | Description | Relevance for this compound |

| Spontaneous "Click" Reaction | Reacts readily with amines without a catalyst, forming water as the only byproduct. x-mol.netacs.org | Enables efficient and clean polymerization processes. |

| Dynamic Covalent Bonds | Forms diketoenamine linkages that are stable but can be reversibly broken under specific conditions (e.g., acid). google.comacs.org | Allows for the design of self-healing, malleable, and recyclable materials. |

| Closed-Loop Recyclability | Polymers can be fully depolymerized to recover pure monomers, which can be reused to synthesize virgin-quality polymer. unibo.itescholarship.org | Offers a sustainable alternative to traditional, non-recyclable thermoset plastics. |

| Tunable Properties | The final polymer's properties can be precisely controlled by the choice of triketone and amine monomers. escholarship.org | This compound could yield PDKs with a new set of material properties. |

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and this is a promising area for research involving this compound. researchgate.net Green approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of related β-dicarbonyl and trione (B1666649) compounds, several green methodologies have been explored. The Biginelli reaction, a multicomponent reaction that often uses β-ketoesters, has been successfully performed using solvent-free methods like ball milling, which dramatically reduces waste and reaction times. core.ac.ukmdpi.com Other approaches utilize water as a solvent and employ reusable, environmentally benign catalysts. eurekaselect.comscielo.org.mxmdpi.com The synthesis of PDK polymers from triketones can also be achieved through solvent-free mechanical grinding, a highly efficient and scalable green process. escholarship.org Furthermore, innovative research has demonstrated the use of carbon dioxide (CO2) as a C1 feedstock for the synthesis of cyclic β-triketone insecticides, representing a significant step in sustainable chemical production. acs.org Applying these principles—such as mechanochemistry, aqueous synthesis, and the use of renewable feedstocks—to the synthesis and transformation of this compound is a key unexplored avenue.

Table 3: Potential Green Chemistry Strategies for this compound

| Green Chemistry Principle | Potential Application | Benefit |

| Waste Prevention | One-pot, multicomponent reactions to build complex molecules from this compound. scielo.org.mx | Higher atom economy, fewer purification steps. |

| Safer Solvents & Auxiliaries | Use of water or other benign solvents; catalyst-free transformations. mdpi.comeurekaselect.com | Reduced environmental impact and improved safety. |

| Energy Efficiency | Mechanochemical synthesis (ball milling) or microwave-assisted reactions. mdpi.commdpi.com | Shorter reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Exploring biosynthetic routes or using bio-based starting materials to synthesize the heptane (B126788) chain. jcu.edu.au | Reduced reliance on petrochemicals. |

Theoretical Prediction of Novel Chemical Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the chemical behavior of molecules without the need for extensive experimentation. researchgate.net For a molecule like this compound, where experimental data is scarce, theoretical studies can provide invaluable predictive insights.

DFT calculations have been successfully used to study various aspects of related triketones. For instance, theoretical studies have elucidated the stereoselectivity of intramolecular aldol (B89426) cyclizations catalyzed by amino acids on triketone substrates. nih.gov Such studies can predict which catalyst and reaction conditions will favor the formation of a desired stereoisomer. nih.gov Computational methods are also used to investigate the stability of different tautomers and conformers, which is crucial for understanding a molecule's reactivity. nih.govresearchgate.net The electronic structure, bond characteristics, and potential reaction pathways of triketones can be modeled to guide future synthetic efforts. acs.org Applying these computational tools to this compound could predict its most stable form, map out potential energy surfaces for various reactions, and identify novel, yet-to-be-discovered chemical transformations.

Table 4: Application of Theoretical Methods to Study this compound

| Computational Method | Research Question | Potential Insights |

| Density Functional Theory (DFT) | What is the most stable tautomeric/conformal form? | Prediction of ground-state geometry and relative energies of isomers. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | What are the electronic absorption properties and photochemical pathways? | Prediction of UV-Vis spectra and excited-state behavior. nih.gov |

| Transition State Searching | What is the mechanism of a potential reaction (e.g., cycloaddition, rearrangement)? | Elucidation of reaction pathways and calculation of activation energy barriers. nih.gov |

| Molecular Dynamics (MD) | How does the molecule behave in different solvent environments? | Simulation of dynamic behavior and intermolecular interactions. |

Q & A

Q. What experimental methods are recommended for determining the enthalpy of vaporization of Heptane-2,3,5-trione?

To measure the enthalpy of vaporization (), static or dynamic calorimetry is typically employed. For compounds like this compound, the IUPAC-recommended approach involves using differential scanning calorimetry (DSC) or ebulliometric techniques under controlled pressure and temperature. Reference data from similar triones (e.g., enthalpy values for hexachloro-2,3,5-trione at 298 K ) can guide experimental parameter selection. Ensure calibration with certified reference materials (e.g., n-alkanes) to validate instrument accuracy. Data should be reported with uncertainty margins, adhering to IUPAC’s Guidelines for Calorimetry and Thermal Analysis .

Q. How can researchers experimentally determine the density of this compound in binary mixtures?

Use a high-pressure vibrating-tube densimeter to measure liquid densities in pseudo-binary mixtures. For example, in studies of heptane/bitumen mixtures, densities were recorded at varying weight fractions (e.g., 0.05–0.1 heptane) and pressures (0.1–10 MPa), with temperature stability maintained within ±0.1 K . Apply the Lorentz-Lorenz equation to correlate refractive index and density for validation. Tabulate results with temperature (), pressure (), and composition dependencies (Table 7–1 in provides a template).

Q. What spectroscopic techniques are suitable for characterizing this compound’s structural purity?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy. For NMR, deuterated chloroform (CDCl₃) is an ideal solvent due to its compatibility with ketone groups. FTIR peaks at ~1700–1750 cm⁻¹ confirm carbonyl stretching vibrations. Cross-reference observed spectra with computational predictions (e.g., using density functional theory) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can local composition models (e.g., NRTL or UNIQUAC) predict this compound’s behavior in nonideal liquid mixtures?

Local composition models account for nonrandom molecular interactions in mixtures. For this compound, the Renon-Prausnitz equation (derived from Scott’s two-liquid model) incorporates a nonrandomness parameter () to represent short-range ordering. Fit binary interaction parameters using vapor-liquid equilibrium (VLE) data, and validate against experimental activity coefficients at infinite dilution. This approach outperforms van Laar or Wilson models for strongly nonideal systems, such as those involving polar triones and hydrocarbons .

Q. What computational strategies resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in properties like or melting points often arise from impurities or measurement artifacts. Use quantum chemistry calculations (e.g., CCSD(T)/CBS) to predict "ground-truth" thermodynamic values. Compare with experimental datasets (e.g., 54.90 kJ/mol for heptane-2,4,6-trione at 313.15 K ) to identify outliers. Machine learning models trained on IUPAC-compiled data (e.g., QSPR frameworks) can further harmonize conflicting results by identifying latent variables (e.g., solvent polarity effects) .

Q. How to design a fragment-based force field for simulating this compound’s phase behavior?

Optimize force field parameters against experimental pure-liquid properties (density, enthalpy). For oxygenated compounds like this compound, partition the molecule into functional fragments (e.g., ketone groups, alkyl chains). Use the GROMOS or OPLS-AA framework, adjusting Lennard-Jones and electrostatic terms to reproduce liquid densities within ±1% error. Validate using Gibbs ensemble Monte Carlo simulations for vapor-liquid equilibria .

Methodological Rigor and Reporting Standards

Q. What criteria ensure reproducibility in this compound studies?

- Chemical Purity : Specify supplier, batch number, and purity (≥98% by GC-MS).

- Instrument Calibration : Document calibration protocols for DSC, densimeters, and spectrometers.

- Data Transparency : Report raw datasets with metadata (e.g., ambient humidity, solvent lot) in repositories like Zenodo.

- Peer Review : Adhere to ICMJE standards for experimental reporting, including negative results and uncertainty quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.